![molecular formula C5H8N4O2S B1526801 Acide (5-amino-4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique CAS No. 1304471-02-0](/img/structure/B1526801.png)
Acide (5-amino-4-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique
Vue d'ensemble
Description
“2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” is an organic compound. It is a white crystalline solid with high solubility in water . This compound is often used as a precursor to pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .
Synthesis Analysis
A common method for synthesizing “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to produce related triazole derivatives, and finally obtaining the final product through acid hydrolysis . Another synthetic strategy involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis
The molecular structure of “2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid” includes a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . The presence of an aryl/heteroaryl substituent at the C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .Chemical Reactions Analysis
The reaction between triazole and arylidene malononitriles in DMF affords Schiff base compounds . Also, the reaction of triazoles with acetophenone derivatives has been successfully synthesized .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a high solubility in water . Its molecular formula is C4H6N4O2, and it has a molecular weight of 142.12 .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Le motif 1,2,4-triazole est un élément clé dans la synthèse de divers composés hétérocycliques. Il sert de groupe directeur utile pour l'arylation C-H, permettant la construction d'architectures moléculaires complexes . Cette propriété est particulièrement précieuse dans le développement de produits pharmaceutiques et agrochimiques.
Applications antifongiques
Des composés contenant le cycle 1,2,4-triazole ont été rapportés comme présentant des activités antifongiques significatives . La possibilité de synthétiser des dérivés de ce composé en utilisant des approches de chimie verte comme l'irradiation par micro-ondes améliore le potentiel de développement de nouveaux agents antifongiques.
Agents antibactériens
Les dérivés du 1,2,4-triazole sont également explorés pour leurs propriétés antibactériennes, en particulier contre les souches bactériennes résistantes . Ceci est crucial à l'ère de la résistance croissante aux antibiotiques, ouvrant la voie à de nouveaux développements de médicaments.
Développement de médicaments pharmaceutiques
Le cycle 1,2,4-triazole est présent dans divers médicaments commercialisés présentant une large gamme d'activités biologiques, notamment des effets anticancéreux, antiviraux, anti-inflammatoires et antituberculeux . Le composé en question pourrait être un précurseur dans la synthèse de nouveaux médicaments présentant une activité biologique améliorée.
Méthodologies de synthèse organique
Ce composé peut être utilisé dans des méthodologies de synthèse organique, telles que la cyclisation oxydative et la formation de liaisons C-N . Ces méthodes sont essentielles pour construire des molécules complexes avec des applications potentielles en chimie médicinale.
Chimie de l'environnement
La synthèse écologiquement favorable des dérivés du 1,2,4-triazole, utilisant des catalyseurs comme le nitrate de cérium et d'ammonium et des milieux réactionnels recyclables comme le polyéthylène glycol, indique le rôle du composé dans les pratiques de chimie durable .
Études de relations structure-activité (SAR)
Le cœur du 1,2,4-triazole est instrumental dans les études de relations structure-activité pour comprendre l'impact des modifications moléculaires sur l'activité biologique. Cela peut conduire à l'optimisation des agents thérapeutiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Compounds containing the 1,2,4-triazole ring have proven significant antibacterial activity . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Propriétés
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-9-4(6)7-8-5(9)12-2-3(10)11/h2H2,1H3,(H2,6,7)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJMUERGRCRMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



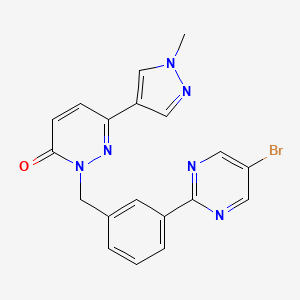
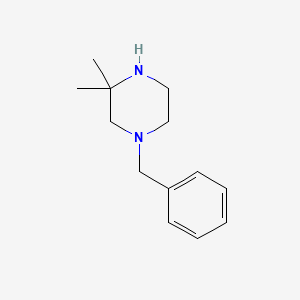
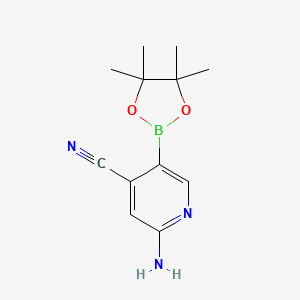

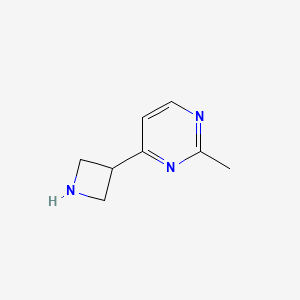



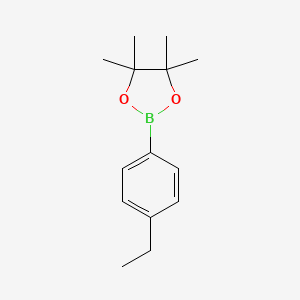
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)
